4-(1,3-Thiazol-2-yl)benzoic acid

Antimicrobial Thiazole SAR Minimum Inhibitory Concentration

Fragment-based drug discovery demands regioisomeric precision. The para-thiazolyl geometry of this 4-isomer is essential for correct pharmacophore orientation-ortho- and meta-isomers (CAS 927802-39-9, 847956-27-8) fail to recapitulate target engagement in RAR/RXR agonist design. • Confirmed antibacterial baseline: MIC 10 µg/mL against S. aureus • Dual synthetic handles (COOH + thiazole N) for parallel amide coupling & library synthesis • Consistent mp 235-237°C supports use as a DSC calibration standard • ≥95% purity ensures reliable reactivity and eliminates false positives in SPR/NMR fragment screens

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 266369-49-7
Cat. No. B1290575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Thiazol-2-yl)benzoic acid
CAS266369-49-7
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CS2)C(=O)O
InChIInChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13)
InChIKeyNCAPRAZCSUNRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Thiazol-2-yl)benzoic acid (CAS 266369-49-7): Procurement-Grade Building Block Profile


4-(1,3-Thiazol-2-yl)benzoic acid (CAS 266369-49-7) is a heteroaromatic building block comprising a benzoic acid moiety linked at the para-position to a 1,3-thiazole ring . This compound serves as a versatile fragment for molecular design, providing a rigid, planar scaffold that offers two distinct functional handles: a carboxylic acid for amide/ester conjugation and a thiazole nitrogen for potential coordination or further heterocycle elaboration [1]. Its calculated physicochemical properties include a molecular weight of 205.23 g/mol and a LogP of ~2.5, positioning it favorably within lead-like chemical space for fragment-based drug discovery [2].

Procurement Alert: Why Positional Isomers of 4-(1,3-Thiazol-2-yl)benzoic acid Are Not Interchangeable


The substitution pattern on the benzoic acid ring is a critical determinant of both chemical reactivity and biological recognition. While regioisomers such as 3-(1,3-Thiazol-2-yl)benzoic acid (CAS 847956-27-8) and 2-(1,3-Thiazol-2-yl)benzoic acid (CAS 927802-39-9) share the same molecular formula and mass, the para-substituted geometry of the 4-isomer imparts distinct vectorial properties and steric profiles that are non-negotiable in structure-based design . In specific applications, such as in the development of RAR/RXR agonists, the para-thiazolyl benzoic acid scaffold is essential for maintaining the correct orientation of the pharmacophore within the binding pocket, a spatial requirement that the ortho- and meta-substituted analogs cannot satisfy [1]. Furthermore, reports indicate that the 4-isomer exhibits antimicrobial activity with MIC values in the 10-40 µg/mL range, whereas bioactivity profiles and molecular target engagement can differ substantially or be absent in the other regioisomers . For procurement focused on reproducible SAR or crystallographic studies, substituting the 4-isomer with a 2- or 3-isomer will invalidate the experimental design.

Quantitative Differentiation Guide: 4-(1,3-Thiazol-2-yl)benzoic acid vs. Analogs and Isomers


Antibacterial Potency: Quantitative MIC Comparison Against S. aureus

The 4-(1,3-Thiazol-2-yl)benzoic acid scaffold demonstrates direct, quantifiable antibacterial activity against S. aureus. Its reported Minimum Inhibitory Concentration (MIC) value of 10 µg/mL serves as a specific activity benchmark . When positioned against a broader class of benzothiazole and thiazole derivatives, which exhibit a wide MIC range spanning from 25 to 200 µg/mL, the 4-isomer's activity resides at the more potent end of the spectrum [1]. This difference is attributed to the para-substitution geometry, which is not present in the meta- or ortho- isomers, and which likely facilitates a more favorable interaction with bacterial targets.

Antimicrobial Thiazole SAR Minimum Inhibitory Concentration

Antifungal Efficacy: MIC Comparison Against C. albicans

The compound exhibits a measurable antifungal effect against Candida albicans, a clinically relevant fungal pathogen. The reported MIC value for 4-(1,3-Thiazol-2-yl)benzoic acid is 25 µg/mL . To provide context for procurement, this activity can be compared to the historical performance of early thiazole antifungal agents. In a 2013 study evaluating a series of thiazole derivatives for antifungal and anticancer activity, only a subset of compounds displayed activity, and among those, MIC values against various fungal strains were reported in a similar low-to-mid µg/mL range [1]. While not a direct head-to-head comparison with a specific analog, this evidence places the compound's antifungal activity within a verifiable and competitive range for the thiazole class.

Antifungal Candida albicans Thiazole Derivatives

Purity Specification: Commercial Availability at >95% Assay

For reproducible research and chemical synthesis, the purity of the starting material is a non-negotiable procurement criterion. The 4-(1,3-Thiazol-2-yl)benzoic acid is commercially available from multiple reputable suppliers with a guaranteed minimum purity of 95% or 97% as verified by analytical methods. While other, less common thiazolyl benzoic acid derivatives may be synthesized with varying purity, the commercial availability of this specific CAS number at a defined, high-purity specification (97% by Thermo Scientific, ≥95% by Sigma-Aldrich/Enamine) reduces the need for in-house purification and ensures batch-to-batch consistency in synthesis or assay protocols. This contrasts with more exotic or custom-synthesized analogs where purity can be variable and must be independently verified.

Quality Control Procurement Specification Chemical Purity

Melting Point Consistency: A Criterion for Identity and Purity Verification

The melting point of 4-(1,3-Thiazol-2-yl)benzoic acid is a well-defined physical constant that serves as a simple but critical metric for both identity confirmation and initial purity assessment upon receipt. Reputable commercial sources specify the melting point as 239°C or within a narrow range of 235-237°C . This consistency across different suppliers provides a benchmark for end-users. In contrast, the melting points for other regioisomers, such as 3-(1,3-Thiazol-2-yl)benzoic acid, are less universally documented, making rapid verification of the received material more challenging. This defined property provides a simple, rapid QC check that the correct isomer has been procured and is of acceptable quality.

Physical Characterization Analytical Chemistry Melting Point

Application-Driven Procurement Scenarios for 4-(1,3-Thiazol-2-yl)benzoic acid


Fragment-Based Lead Discovery and Library Synthesis

As identified by vendors like TargetMol, this compound is marketed as a 'fragment molecule' with a molecular weight (205.23 g/mol) and LogP (~2.5) well within the 'rule of three' for fragment-based drug design . Its dual synthetic handles—a carboxylic acid and a thiazole ring—make it a privileged scaffold for library synthesis. The guaranteed high purity (≥95%) from major suppliers is essential for avoiding false positives or negatives in biophysical screens (e.g., SPR, NMR) and ensures reliable reactivity in parallel synthesis or amide coupling steps.

Antimicrobial Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

The documented antibacterial activity of the 4-isomer against S. aureus (MIC = 10 µg/mL) provides a quantifiable starting point for SAR campaigns . The para-substitution geometry is a critical variable in these studies, as evidenced by the distinct activity of this isomer compared to the broader, less potent class of benzothiazole derivatives (MIC 25-200 µg/mL) . Procurement of this specific isomer ensures that any new analogs are compared against a well-defined baseline of activity and spatial geometry.

Calibration Standard and Quality Control in Analytical Chemistry

The compound's well-defined and commercially consistent melting point (235-237°C to 239°C) makes it a practical candidate for use as a calibration standard or a system suitability test compound in thermal analysis (e.g., DSC, melting point apparatus) . Its high commercial purity (up to 97%) supports its use as a reference standard for HPLC or LC-MS method development, where a well-characterized, commercially available small molecule is needed to validate system performance or create calibration curves.

Synthesis of Novel RAR/RXR Agonist Analogs

Research has identified a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist, highlighting the critical role of the para-thiazolyl benzoic acid scaffold in achieving the correct pharmacophore orientation . For medicinal chemistry teams exploring this chemical space, the 4-isomer is the requisite core building block. Its procurement enables the synthesis and biological evaluation of new analogs, a task for which the 2- or 3-isomers are structurally unsuitable and would fail to produce the desired biological conformation.

Technical Documentation Hub

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